molecular formula C6H11N3O B12992803 (R)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

(R)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Cat. No.: B12992803
M. Wt: 141.17 g/mol
InChI Key: VCPRZYKEIPMTGJ-YFKPBYRVSA-N
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Description

®-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a chiral compound with a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the reaction of a pyrazole derivative with an appropriate amine. One common method involves the use of ®-2-chloro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol as a starting material, which is then reacted with ammonia or an amine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole ketones, while substitution reactions can produce a variety of N-substituted pyrazole derivatives.

Scientific Research Applications

®-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting or activating biological pathways. The pyrazole ring structure also contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.

    2-Amino-2-(1H-pyrazol-3-yl)ethan-1-ol: A similar compound without the methyl group, which may affect its reactivity and binding properties.

    2-Amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol: A positional isomer with the amino group at a different position on the pyrazole ring.

Uniqueness

®-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

(2R)-2-amino-2-(1-methylpyrazol-3-yl)ethanol

InChI

InChI=1S/C6H11N3O/c1-9-3-2-6(8-9)5(7)4-10/h2-3,5,10H,4,7H2,1H3/t5-/m0/s1

InChI Key

VCPRZYKEIPMTGJ-YFKPBYRVSA-N

Isomeric SMILES

CN1C=CC(=N1)[C@H](CO)N

Canonical SMILES

CN1C=CC(=N1)C(CO)N

Origin of Product

United States

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